trans-3-Hexene

Description

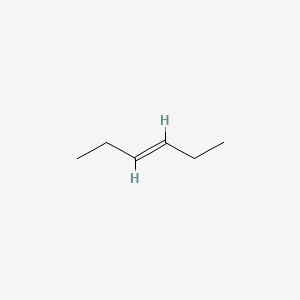

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891265 | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

165.0 [mmHg] | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |

| Record name | trans-3-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C13-14 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C13-14 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO1LUX1AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-3-Hexene chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of trans-3-Hexene

Introduction

3-Hexene (C₆H₁₂) is a six-carbon alkene that serves as a valuable and versatile building block in organic synthesis.[1][2] Its utility stems from the reactivity of its carbon-carbon double bond, which allows for a multitude of chemical transformations.[1] 3-Hexene exists as two distinct geometric isomers: cis-(Z)-3-hexene and trans-(E)-3-hexene. The spatial arrangement of the ethyl groups around the double bond dictates the isomer's physical and chemical properties, making their selective synthesis and characterization crucial in stereocontrolled organic chemistry.[3] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of the trans-isomer, (E)-3-hexene, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemistry

The defining feature of this compound is the geometry about its central carbon-carbon double bond. Unlike single bonds which allow for free rotation, the π-bond restricts movement, leading to fixed spatial arrangements of substituents.[4][5][6] This phenomenon gives rise to stereoisomers, which are molecules with the same atomic connectivity but different three-dimensional orientations.[6][7]

In this compound, the two ethyl groups attached to the double-bonded carbons are positioned on opposite sides of the double bond's axis.[6] This "trans" configuration minimizes steric hindrance between the bulky ethyl groups, making it the more thermodynamically stable of the two isomers.[8] According to the Cahn-Ingold-Prelog priority rules, this configuration is systematically named (E)-hex-3-ene , where 'E' comes from the German entgegen, meaning opposite.

The structural formula is CH₃CH₂CH=CHCH₂CH₃.[9] The carbon atoms of the double bond are sp² hybridized, resulting in a planar geometry with bond angles of approximately 120° around these carbons.

Caption: A generalized workflow for spectroscopic analysis.

Synthesis and Chemical Reactivity

Stereoselective Synthesis

The most common and efficient laboratory synthesis of this compound involves the stereospecific reduction of 3-hexyne. [3]While catalytic hydrogenation of an alkyne with Lindlar's catalyst yields the cis-alkene, a dissolving metal reduction is required to produce the trans-alkene. [3]This reaction proceeds via a radical anion intermediate, and the steric preference for the trans-vinylic radical intermediate drives the high stereoselectivity of the reaction.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound via Dissolving Metal Reduction

Objective: To synthesize this compound with high stereoselectivity from 3-hexyne.

Materials:

-

3-hexyne

-

Sodium metal

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

Methodology:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

-

Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask. [3]3. Sodium Dissolution: Carefully add small, freshly cut pieces of sodium metal to the liquid ammonia with vigorous stirring. The solution will turn a deep blue color, indicating the formation of solvated electrons.

-

Alkyne Addition: Add a solution of 3-hexyne in a minimal amount of anhydrous ether dropwise to the sodium-ammonia solution. [3]5. Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction is complete when the blue color disappears, indicating that the sodium has been consumed. [3]Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Carefully quench the reaction by the slow addition of ammonium chloride. Allow the ammonia to evaporate overnight in a fume hood. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the product via fractional distillation or preparative gas chromatography. [3]

Chemical Reactivity

The electron-rich double bond of this compound is the center of its reactivity, readily undergoing electrophilic addition and oxidation reactions.

-

Electrophilic Addition: Reacts with hydrogen halides (e.g., HBr) to form 3-halohexanes. Acid-catalyzed hydration yields 3-hexanol. [1]For a symmetrical alkene like 3-hexene, Markovnikov's rule regarding regioselectivity is not a factor. [1]* Oxidation: The double bond can be oxidized to form a variety of products.

-

Syn-Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like NaHSO₃ produces hexane-3,4-diol. [1][10] * Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) yields an epoxide.

-

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a workup (e.g., with zinc or dimethyl sulfide) yields two equivalents of propanal.

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a chemical fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour. [11][12][13] |

| Aspiration Hazard | स्वास्थ्य खतरा | Danger | H304: May be fatal if swallowed and enters airways. [11][12][13] |

Precautionary Measures:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [12]Keep the container tightly closed and use explosion-proof equipment. [12]Wear protective gloves, clothing, and eye protection. [12]* Handling: Use non-sparking tools and take measures to prevent static discharge. [12]Avoid contact with skin and eyes. [12]* Storage: Store in a well-ventilated, cool place. [12]Store locked up. [12][13]* First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [12][13]

Applications in Research and Development

This compound is primarily used as a starting material and intermediate in organic synthesis. [1][2]Its defined stereochemistry is crucial for stereospecific reactions where the configuration of the starting material dictates the stereochemistry of the product. It is used in the synthesis of pharmaceutical intermediates, agrochemicals, and other specialty chemicals where precise molecular architecture is required. [1]

References

-

How many isomers of hexene are there?. Quora. [Link]

-

Stereochemistry of Alkenes. Chemistry Steps. [Link]

-

Alkene stereochemistry. University of Calgary. [Link]

-

Alkene Stereochemistry: Understand and Master E/Z Rules. Orango. [Link]

-

How to Identify Stereoisomers of an Alkene. Dummies.com. [Link]

-

Identify the Stereochemistry of Each Alkene Double Bond. Oreate AI Blog. [Link]

-

What are the isomers of hexene?. Quora. [Link]

-

how many isomers does a hexene have?. Brainly.in. [Link]

-

This compound Safety Data Sheet. NextSDS. [Link]

-

Hexene. Wikipedia. [Link]

-

Draw a structural formula for this compound, clearly showing the geometry about the double bond. Brainly. [Link]

-

How many straight chain isomers are there of hexene class 11 chemistry CBSE. Vedantu. [Link]

-

This compound. PubChem - NIH. [Link]

-

Chemical Properties of 3-Hexene, (E)- (CAS 13269-52-8). Cheméo. [Link]

-

Experimental data for C₆H₁₂ ((E)-hex-3-ene). NIST CCCBDB. [Link]

-

This compound 592-47-2 wiki. LookChem. [Link]

-

Consider a reaction where trans-hex-3-ene is treated with OsO₄ followed by. Brainly. [Link]

-

Explain cis- and this compound, Chemistry. Expertsmind.com. [Link]

-

This compound Density | enthalpy entropy | etc. eThermo. [Link]

-

3-Hexene, (E)-. NIST WebBook. [Link]

-

Draw the compound this compound. Homework.Study.com. [Link]

-

How can I convert ethanol to this compound?. Quora. [Link]

-

Synthesis of Tetraphenyl this compound-1,5-diyne Precursors for the Fabrication of Graphene Nanoribbons on Gold. eScholarship. [Link]

-

[Chemistry] Propose a synthesis of this compound starting with 1-butyne. YouTube. [Link]

-

3-Hexene, (E)- IR Spectrum. NIST WebBook. [Link]

-

Synthesis of hexane-3,4-diol from this compound may be accomplished. askIITians. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

What Makes Hexene an Important Alkene in Organic Chemistry?. Vinati Organics. [Link]

-

What are the formulas of the cis-trans isomers of n-hex-3-ene?. Quora. [Link]

-

cis-3-hexene to meso 3, 4-hexanediol this compound to meso 3, 4- hexanediol. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Why Hexene Matters in Organic Chemistry | Vinati Organics [vinatiorganics.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. theorango.com [theorango.com]

- 6. How to Identify Stereoisomers of an Alkene | dummies [dummies.com]

- 7. Identify the Stereochemistry of Each Alkene Double Bond - Oreate AI Blog [oreateai.com]

- 8. benchchem.com [benchchem.com]

- 9. brainly.com [brainly.com]

- 10. brainly.com [brainly.com]

- 11. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

physical properties of trans-3-Hexene

An In-depth Technical Guide to the Physical Properties of trans-3-Hexene

Introduction: Beyond the Formula

This compound (C₆H₁₂), a simple six-carbon alkene, serves as a fundamental building block and reference compound in organic synthesis and mechanistic studies.[1] While its molecular formula is straightforward, a deep understanding of its physical properties is paramount for its effective use in research and development. These properties govern its behavior in reaction mixtures, dictate appropriate handling and storage protocols, and provide the basis for robust quality control and assurance.

This guide moves beyond a simple recitation of values to provide a comprehensive analysis of the core physical and spectroscopic properties of this compound. We will explore the causal relationships between its molecular structure and its macroscopic properties, detail field-proven experimental protocols for their determination, and present an integrated workflow for identity and purity confirmation. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound.

Core Physicochemical Properties: A Quantitative Overview

The fundamental physical constants of this compound provide a quantitative baseline for its handling and application. These values are essential for calculations in reaction engineering, purification process design, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ | [2] |

| Molecular Weight | 84.16 g/mol | [2] |

| Boiling Point | 67 °C (at 760 mmHg) | [2] |

| Melting Point | -113 °C | [1] |

| Density | 0.677 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.394 | [2] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents such as benzene, ligroin, ethanol, chloroform, and ether. | [3] |

| Flash Point | -12 °C | |

| Vapor Pressure | 169 mmHg at 25 °C |

The Decisive Role of Stereochemistry: trans vs. cis Isomers

The seemingly subtle difference in the spatial arrangement of the ethyl groups across the double bond profoundly impacts the physical properties of 3-hexene. Understanding these differences is critical for isomer-specific synthesis and for developing analytical methods to differentiate them.

The trans isomer has a more linear, symmetrical shape compared to the bent shape of the cis isomer.[1] This has two major consequences:

-

Packing Efficiency and Melting Point: The higher symmetry of this compound allows for more efficient packing into a crystal lattice. This results in stronger intermolecular forces in the solid state, requiring more energy to break the lattice, and thus a significantly higher melting point (-113 °C) compared to its cis counterpart (-137.8 °C).[1]

-

Dipole Moment and Boiling Point: In this compound, the small bond dipoles of the alkyl groups are oriented in opposite directions, leading to a net molecular dipole moment of zero. The cis isomer, with both groups on the same side, possesses a small net dipole moment, resulting in slightly stronger dipole-dipole interactions.[4] However, the more linear shape of the trans isomer allows for a slightly larger surface area and more effective London dispersion forces. In this specific case, the effects are nearly balanced, with the trans isomer having a slightly higher boiling point (67.1 °C) than the cis isomer (66.4 °C), a deviation from the general trend seen in more polar alkenes.[1]

Spectroscopic Signature: The Fingerprint of Identity and Purity

Physical constants alone are insufficient for unambiguous identification. Spectroscopic analysis provides a detailed molecular fingerprint, confirming the trans configuration and detecting impurities.

Infrared (IR) Spectroscopy

The most definitive piece of evidence for the trans configuration in an IR spectrum is a strong, characteristic C-H bending vibration (out-of-plane) for the vinylic hydrogens, which appears around 960-970 cm⁻¹ .[5] The corresponding C=C stretch is typically weak and appears around 1665-1675 cm⁻¹.[5] The absence of a strong band around 675-730 cm⁻¹ (characteristic of a cis double bond) and the presence of the strong ~965 cm⁻¹ band is a primary indicator of the trans isomer.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The vinylic protons (-CH=CH-) of this compound appear as a multiplet in the range of δ 5.3-5.5 ppm. The key diagnostic feature is the vicinal coupling constant (³J ) between these two protons, which is typically large, in the range of 11-18 Hz .[5][6] This is significantly different from the smaller coupling constant (6-14 Hz) observed for the cis isomer.[6] The allylic protons (=CH-CH₂-) appear as a multiplet around δ 1.9 ppm, and the terminal methyl protons (-CH₃) appear as a triplet around δ 0.9 ppm.[5]

-

¹³C NMR: The vinylic carbons (-CH=CH-) resonate in the δ 130-132 ppm region. The allylic carbons (=CH-CH₂-) are found around δ 25-27 ppm, and the methyl carbons (-CH₃) are observed around δ 14 ppm.[5]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectra of cis- and this compound are nearly identical due to the formation of common fragment ions. The molecular ion peak (M⁺) is observed at m/z = 84 .[7] The most common fragmentation pathway is the cleavage of the allylic bond, which is the C-C bond adjacent to the double bond, to form a highly stable, resonance-stabilized allyl cation.[8] This results in a prominent base peak at m/z = 55 ([C₄H₇]⁺) or m/z = 41 ([C₃H₅]⁺).[5]

Experimental Protocols for Physical Property Determination

The following protocols are designed for the accurate determination of key physical properties of this compound, with an emphasis on safety and precision.

Protocol 1: Micro Boiling Point Determination

Scientist's Rationale: this compound is a highly flammable liquid with a low boiling point. A micro-scale method using a Thiele tube is employed to minimize the quantity of material, thereby reducing fire risk and conserving the sample.[9] The principle relies on matching the external pressure with the sample's vapor pressure.[10]

Methodology:

-

Preparation: Obtain a small test tube (e.g., 6 x 50 mm) and a capillary tube sealed at one end.

-

Assembly: Attach the small test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Sample Addition: Add approximately 0.2-0.5 mL of this compound to the test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.[9]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[11] Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as air expands and is displaced by the sample's vapor.[10] Continue gentle heating until a rapid, continuous stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[9][10] Record this temperature.

-

Safety: Perform this procedure in a fume hood. Keep all flammable materials away from the heating source.

Protocol 2: Density Determination by Pycnometer

Scientist's Rationale: A pycnometer is a glass flask with a precisely known volume, allowing for highly accurate density measurements. This method is superior to using a graduated cylinder for research-grade data as it minimizes volume reading errors. Temperature control is critical as density is temperature-dependent.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Tare Mass: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).[12]

-

Sample Filling: Fill the pycnometer with this compound. Insert the capillary stopper, which will force excess liquid out, ensuring the flask is completely full.[12]

-

Thermostatic Control: Place the filled pycnometer in a water bath set to a precise temperature (e.g., 25.0 °C) for at least 15 minutes to allow the liquid to reach thermal equilibrium.

-

Final Mass: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it again (m₂).[12]

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

-

Safety: Perform all transfers of the volatile and flammable liquid inside a chemical fume hood.

Protocol 3: Refractive Index Measurement

Scientist's Rationale: The refractive index is a unique physical property that is highly sensitive to purity. It is measured using a refractometer (e.g., an Abbe refractometer), which determines the angle at which light is bent as it passes from a prism into the liquid sample.[13] It provides a rapid and non-destructive method for quality control.

Methodology:

-

Instrument Calibration: Turn on the refractometer and ensure the prism temperature is set to 20.0 °C. Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the reading matches the known refractive index of water (1.3330 at 20 °C).

-

Prism Cleaning: Clean the prism surfaces first with ethanol, then with acetone, using a soft, lint-free wipe. Allow the solvent to fully evaporate.[14]

-

Sample Application: Using a Pasteur pipette, place 2-3 drops of this compound onto the lower prism surface. Do not allow the pipette tip to touch the prism to avoid scratching.[15]

-

Measurement: Close the prism assembly. Look through the eyepiece and adjust the coarse and fine control knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.[13]

-

Reading: Read the refractive index value from the scale. Record the value to four decimal places (e.g., 1.3940).

-

Cleaning: Thoroughly clean the prisms with a suitable solvent immediately after the measurement.

Integrated Workflow for Identity and Purity Assessment

A sequential application of these physical property measurements provides a robust workflow for the complete characterization of a this compound sample. This workflow ensures both correct identity and high purity, which is critical for use in sensitive applications like drug development.

Caption: Workflow for identity and purity confirmation of this compound.

References

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Cis-3-hexene and this compound are different compounds and have different physical and chemical. (2023, November 12). brainly.com. Retrieved from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

3-Hexene, (E)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). vijaynazare.weebly.com. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

What Makes Hexene an Important Alkene in Organic Chemistry? (2025, October 3). Vinati Organics. Retrieved from [Link]

-

Abbe's Refractometer (Procedure). (n.d.). Modern Physics Virtual Lab. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2022, May 26). Chemistry LibreTexts. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

Which alkene, cis-3-hexene or this compound has a higher boiling point? (2022, April 6). Chegg.com. Retrieved from [Link]

-

Specialized test procedure—Procedure for density determination. (2017, June 5). Measurement Canada. Retrieved from [Link]

-

Alkenes; its 5 physical properties, reactivity and stability. (n.d.). Chemist Wizards. Retrieved from [Link]

-

DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

-

3 Ways to Measure Density. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry. Retrieved from [Link]

-

Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Retrieved from [Link]

-

Are cis-2-hexene and this compound stereoisomers? (2018, November 1). Quora. Retrieved from [Link]

-

Abbe Zeiss refractometer. (n.d.). Retrieved from [Link]

-

1 density determination by pycnometer. (n.d.). Retrieved from [Link]

-

This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Physical and Chemical Properties of Alkenes. (2025, November 18). CK-12 Foundation. Retrieved from [Link]

-

Measurement of The Refractive Index by Abbe Refractometer. (n.d.). Scribd. Retrieved from [Link]

-

Fragmentation Patterns of Organic Molecules. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.). Retrieved from [Link]

-

Physical Properties of Alkenes. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. (2016, February 24). YouTube. Retrieved from [Link]

-

Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Physical properties of alkenes. (n.d.). Slideshare. Retrieved from [Link]

-

Pycnometer. (2008, February 24). University of Utah Chemical Engineering. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Physical Properties of Alkenes. (2021, May 20). Chemistry LibreTexts. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

Using an Abbe Refractometer. (2016, September 20). YouTube. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound = 99 13269-52-8 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. readchemistry.com [readchemistry.com]

- 9. chymist.com [chymist.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to trans-3-Hexene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of trans-3-hexene, a significant alkene in organic synthesis and material science. The document delves into its fundamental molecular properties, stereoselective synthesis, detailed spectroscopic characterization, and key applications. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for professionals requiring a deep understanding of this compound. Detailed, step-by-step protocols for both synthesis and analysis are provided to ensure reproducibility and methodological soundness.

Introduction: The Significance of Stereoisomerism in Alkenes

3-Hexene (C₆H₁₂) is a simple alkene that exists as two geometric isomers: cis-(Z)-3-hexene and trans-(E)-3-hexene. The spatial arrangement of the ethyl groups relative to the carbon-carbon double bond dictates the molecule's physical and chemical properties. This distinction is not merely academic; the stereochemistry of an alkene profoundly influences its reactivity, its role as a precursor in complex syntheses, and its incorporation into polymeric structures. This compound, the focus of this guide, is often the thermodynamically more stable of the two isomers and serves as a valuable starting material and intermediate in organic chemistry. Understanding its properties and the methods for its selective synthesis and characterization is fundamental for any application.

Core Molecular Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the foundation of its effective application in research and development. This compound is a colorless, volatile liquid with a mild odor.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ | [1][2][3] |

| Molecular Weight | 84.16 g/mol | [1][2][3] |

| IUPAC Name | (E)-hex-3-ene | [1] |

| CAS Number | 13269-52-8 | [1][2] |

| Density | 0.677 g/mL at 25 °C | [3] |

| Boiling Point | 67 °C | [3] |

| Melting Point | -113 °C | [3] |

| Refractive Index (n20/D) | 1.394 | [3] |

| Solubility | Insoluble in water; soluble in benzene, ethanol, chloroform, ether. |

Stereoselective Synthesis of this compound

The ability to selectively synthesize one geometric isomer over another is a hallmark of sophisticated organic synthesis. For this compound, the most common and efficient laboratory-scale synthesis involves the stereospecific reduction of 3-hexyne. This method provides high stereoselectivity for the trans isomer.

Dissolving Metal Reduction of 3-Hexyne

The reduction of alkynes with sodium metal in liquid ammonia is a classic and reliable method for producing trans-alkenes. The reaction proceeds via a radical anion intermediate, and the stereochemical outcome is dictated by the thermodynamic preference for the trans-vinylic radical intermediate.

Causality of Experimental Choices:

-

Reactant: 3-Hexyne is the logical precursor as it possesses the correct carbon skeleton and a triple bond that can be selectively reduced to a double bond.

-

Reagents: Sodium is the electron source for the reduction. Liquid ammonia serves as both the solvent and a proton source (after the addition of a more acidic proton donor like ammonium chloride or ethanol).

-

Temperature: The reaction is conducted at low temperatures (-78 °C or -33 °C) to maintain ammonia in its liquid state.

-

Quenching: The reaction is quenched by the addition of a proton source to protonate the vinylic anion intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hexyne (99% purity)

-

Sodium metal

-

Anhydrous liquid ammonia

-

Ammonium chloride (or ethanol)

-

Diethyl ether (anhydrous)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Dry ice/acetone bath

-

Three-neck round-bottom flask with a condenser

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

-

Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous ammonia into the flask for every 0.1 mol of 3-hexyne.

-

Sodium Addition: Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with vigorous stirring. The solution should turn a deep blue color, indicating the presence of solvated electrons.

-

Alkyne Addition: Add a solution of 3-hexyne (1.0 equivalent) in a minimal amount of anhydrous diethyl ether dropwise to the sodium-ammonia solution.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The persistence of the blue color indicates an excess of sodium. The reaction is typically complete within 2-3 hours.

-

Quenching: Cautiously add solid ammonium chloride (or dropwise ethanol) to the reaction mixture until the blue color disappears. This step quenches the excess sodium.

-

Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Work-up and Extraction: To the remaining residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization of this compound

Accurate characterization is paramount to confirm the identity and purity of the synthesized product. A combination of NMR, IR, and mass spectrometry provides a comprehensive analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and for differentiating between stereoisomers.

-

¹H NMR: The key diagnostic signals for this compound are the vinylic protons, which appear as a multiplet around 5.3-5.5 ppm.[1] The large vicinal coupling constant (³J) of approximately 11-18 Hz between these protons is characteristic of a trans relationship.[1] The allylic protons appear as a multiplet around 1.9 ppm, and the terminal methyl protons resonate as a triplet around 0.9 ppm.[1]

-

¹³C NMR: The vinylic carbons of this compound typically appear in the range of 130-132 ppm. The allylic carbons are found around 25-27 ppm, and the methyl carbons are observed at approximately 14 ppm.

| ¹H NMR Data (CDCl₃) | |||

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic (-CH=CH-) | ~5.3-5.5 | Multiplet | trans vicinal: ~11-18 |

| Allylic (=CH-CH₂-) | ~1.9 | Multiplet | |

| Methyl (-CH₃) | ~0.9 | Triplet | ~7 |

| ¹³C NMR Data (CDCl₃) | |

| Carbon | Chemical Shift (δ, ppm) |

| Vinylic (-CH=CH-) | ~130-132 |

| Allylic (=CH-CH₂-) | ~25-27 |

| Methyl (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption is the C-H out-of-plane bending vibration for a trans-disubstituted alkene, which appears as a strong band around 965 cm⁻¹. The C=C stretching vibration is typically weak or absent due to the symmetry of the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound and confirming its molecular weight.

-

Molecular Ion: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 84, corresponding to the molecular weight of hexene.[3]

-

Fragmentation Pattern: Common fragment ions include the loss of a methyl group (m/z = 69) and the loss of an ethyl group (m/z = 55), which is often the base peak.

Caption: Workflow for spectroscopic analysis of this compound.

Reactivity and Applications

This compound undergoes typical alkene reactions, making it a versatile intermediate in organic synthesis.

-

Electrophilic Addition: It readily reacts with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) across the double bond.

-

Oxidation: The double bond can be oxidized to form epoxides (using peroxy acids like m-CPBA) or diols (using reagents like OsO₄ or cold, dilute KMnO₄).

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, yields propanal.

-

Polymerization: this compound can be used in the synthesis of aliphatic unsaturated polyesters.

Its primary application in research and drug development is as a building block to introduce a six-carbon chain with specific stereochemistry into a larger molecule.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It is also an aspiration hazard and may be fatal if swallowed and enters the airways.[1] Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat, must be worn.

Conclusion

This compound is a fundamental alkene with well-defined properties and synthetic routes. Its stereoselective synthesis via the reduction of 3-hexyne is a robust and widely used method. The comprehensive spectroscopic data provided in this guide serves as a reliable reference for its characterization. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and protocols outlined herein is essential for the successful application of this versatile chemical building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 3-Hexene, (E)-. National Institute of Standards and Technology. [Link]

-

Stenutz, R. This compound. The Stenutz Pages. [Link]

Sources

Introduction: The Fundamental Importance of Spatial Arrangement

An In-depth Technical Guide to Stereoisomerism in 3-Hexene

In the fields of chemical synthesis and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Molecules with identical chemical formulas and connectivity but different spatial orientations are known as stereoisomers, and these subtle structural variances can lead to profoundly different physical properties and biological activities. 3-Hexene (C₆H₁₂), a simple alkene, serves as an archetypal model for understanding a fundamental class of stereoisomerism: geometric isomerism.[1] The restricted rotation about its central carbon-carbon double bond gives rise to two distinct stereoisomers, (Z)-3-hexene and (E)-3-hexene.[1][2][3]

This technical guide provides a comprehensive exploration of the stereoisomerism of 3-hexene, detailing the structural nuances, physicochemical properties, stereoselective synthesis, and analytical methodologies for the separation and characterization of its isomers. The principles and protocols discussed herein are foundational and directly translatable to the more complex chiral molecules encountered in pharmaceutical research, where stereochemical purity is often a critical determinant of therapeutic efficacy and safety.[2]

Geometric Isomerism: (Z)- and (E)-3-Hexene

Geometric isomerism, also known as cis-trans isomerism, arises in alkenes when each carbon atom of the double bond is attached to two different groups.[4] In 3-hexene, the double bond is located between the third and fourth carbon atoms (C3 and C4), each of which is bonded to a hydrogen atom and an ethyl group (-CH₂CH₃).[3] This arrangement fulfills the criteria for geometric isomerism.

-

(Z)-3-Hexene (cis-3-hexene): In this isomer, the two ethyl groups, which are the higher-priority groups according to Cahn-Ingold-Prelog rules, are situated on the same side of the double bond axis.[1][3] The 'Z' designation comes from the German word zusammen, meaning "together".

-

(E)-3-Hexene (trans-3-hexene): In this isomer, the two ethyl groups are located on opposite sides of the double bond axis.[1][3] The 'E' designation is from the German entgegen, meaning "opposite".

The structural difference between these isomers is absolute; they are distinct molecules that cannot interconvert without breaking the pi bond of the C=C double bond.[4]

Thermodynamic Stability

The core principle governing the relative stability of these isomers is steric hindrance.[5] In (Z)-3-hexene, the two bulky ethyl groups are forced into close proximity on the same side of the double bond, resulting in steric strain due to repulsive electronic interactions.[6][7] Conversely, the (E)-isomer places these groups on opposite sides, minimizing this repulsion.[6][7] Consequently, (E)-3-hexene is thermodynamically more stable than (Z)-3-hexene .[8][9] This stability difference is reflected in their heats of hydrogenation, where the less stable (Z)-isomer releases more energy upon conversion to hexane.

Comparative Physicochemical Properties

The distinct spatial geometries of (Z)- and (E)-3-hexene give rise to measurable differences in their physical properties. These differences are critical for devising effective separation and purification strategies.[3] The more compact, U-shaped structure of the (Z)-isomer affects its intermolecular forces compared to the more linear (E)-isomer.[2][3]

| Property | (E)-3-Hexene (trans) | (Z)-3-Hexene (cis) | Rationale for Difference |

| Molecular Formula | C₆H₁₂[2][3] | C₆H₁₂[2][3] | Identical |

| Molar Mass | 84.16 g/mol [2] | 84.16 g/mol [2] | Identical |

| Boiling Point | 67.9 °C[2] | 66.9 °C[2] | The more linear shape of the (E)-isomer allows for slightly more effective packing and stronger van der Waals forces, resulting in a higher boiling point.[2] |

| Melting Point | -113 °C[2] | -138 °C[2] | The greater symmetry of the (E)-isomer allows it to pack more efficiently into a crystal lattice, requiring more energy to break the solid structure.[10] |

| Density | 0.677 g/cm³[2] | 0.687 g/cm³[2] | The less efficient packing of the (Z)-isomer in the liquid state can lead to a slightly higher density. |

| Dipole Moment | ~0 D[10] | Small, non-zero[11] | In the (E)-isomer, the small bond dipoles of the alkyl groups cancel each other out due to symmetry. In the (Z)-isomer, they do not cancel, resulting in a small net molecular dipole moment.[10][11] |

Stereoselective Synthesis from 3-Hexyne

The targeted synthesis of either the (E) or (Z) isomer of 3-hexene is a classic demonstration of stereoselective control in organic chemistry.[2] The stereochemical outcome is dictated by the choice of reagents used to reduce the parent alkyne, 3-hexyne, which determines whether the two hydrogen atoms add to the same side (syn-addition) or opposite sides (anti-addition) of the triple bond.[1]

Experimental Protocol 1: Synthesis of (Z)-3-Hexene via Lindlar Catalysis

This protocol leverages the partial hydrogenation of an alkyne using a "poisoned" palladium catalyst, which facilitates syn-addition of hydrogen and prevents over-reduction to the alkane.[2][3]

-

Catalyst Preparation: In a round-bottom flask suitable for hydrogenation, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline) in a solvent such as methanol or hexane (approx. 5-10% by weight of the alkyne).[2][3]

-

Reaction Setup: Add a solution of 3-hexyne (1 equivalent) in the same solvent to the catalyst suspension.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive hydrogen atmosphere (a hydrogen-filled balloon is sufficient for lab scale). Stir the mixture vigorously at room temperature.[2][3]

-

Monitoring (Critical Step): The causality behind careful monitoring is to prevent the loss of stereoselectivity and yield. Over-reduction will produce hexane, while isomerization can occur under prolonged reaction times. Monitor the reaction progress by gas chromatography (GC) to track the consumption of 3-hexyne and the formation of (Z)-3-hexene.[2] Stop the reaction once the starting material is consumed.

-

Work-up: Remove the catalyst by filtration through a pad of Celite or a similar filter aid.[2]

-

Purification: Carefully remove the solvent by distillation. The crude product can be further purified by fractional distillation to yield pure (Z)-3-hexene.[2]

Experimental Protocol 2: Synthesis of (E)-3-Hexene via Dissolving Metal Reduction

This reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the more stable trans product drives the stereochemical outcome, resulting in anti-addition of hydrogen.[1][2]

-

Reaction Setup: In a three-necked flask equipped with a dry ice/acetone cold finger condenser and a nitrogen inlet, condense anhydrous ammonia gas at -78 °C.[2]

-

Formation of Solvated Electrons: Add small, freshly cut pieces of sodium metal to the stirring liquid ammonia until a persistent deep blue color is observed, indicating the presence of solvated electrons.[2]

-

Alkyne Addition: Slowly add a solution of 3-hexyne in an inert co-solvent (e.g., diethyl ether) to the sodium-ammonia solution. The reaction is typically complete when the blue color disappears.[2]

-

Quenching: The choice of quenching agent is crucial. A proton source is needed to protonate the vinyl anion intermediate. Carefully add a proton source, such as solid ammonium chloride, to quench the reaction.[2]

-

Work-up: Allow the ammonia to evaporate under a gentle stream of nitrogen in a fume hood. Add water to the residue and extract the organic product with diethyl ether.[2]

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude product can be purified by fractional distillation.[2]

Analytical Separation and Spectroscopic Characterization

Distinguishing and quantifying the isomers of 3-hexene requires high-resolution analytical techniques, as their similar physical properties make bulk separation, such as fractional distillation, highly inefficient.[12]

Protocol 3: Separation by Gas Chromatography (GC)

GC is the definitive method for the analytical separation of 3-hexene isomers.[2][12] The choice of the column's stationary phase is the most critical experimental parameter.

-

Sample Preparation: Prepare a dilute solution (e.g., 100-1000 ppm) of the 3-hexene isomer mixture in a volatile solvent like n-hexane.[3]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is ideal for hydrocarbon analysis.[2][12]

-

Column Selection (Causality):

-

Non-polar Column (e.g., DB-1, HP-5): Separates primarily based on boiling point. The lower-boiling (Z)-isomer is expected to elute before the (E)-isomer.[3]

-

Polar Column (e.g., WAX, dicyanoallyl polysiloxane): This is the preferred choice for robust isomer separation.[2][12] It separates based on differences in polarity. The slightly more polar (Z)-isomer interacts more strongly with the stationary phase, typically causing the less polar (E)-isomer to elute first .[12]

-

-

Method Parameters (Starting Point):

-

Data Analysis: Identify peaks by comparing retention times to pure analytical standards. Quantify the relative amounts of each isomer by integrating the peak areas.[3][13]

Protocol 4: Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. The key diagnostic feature is the vicinal coupling constant (³J) between the vinylic protons (H-C=C-H).[14][15]

-

Sample Preparation: Dissolve 10-20 mg of the purified isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[14]

-

Transfer to NMR Tube: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[14][15]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis:

-

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.[14]

-

¹H NMR: The vinylic protons appear as multiplets around 5.2-5.5 ppm.[3][14] The crucial step is to measure the coupling constant between them.

-

¹³C NMR: The vinylic carbons appear around 129-131 ppm.[14] Subtle differences in the chemical shifts of the allylic carbons can also be observed due to steric effects (the γ-gauche effect).[15]

-

Chirality in Substituted Hexenes: A Look Beyond Geometric Isomerism

While 3-hexene itself is an achiral molecule, it serves as a scaffold upon which chirality can be built. The introduction of substituents can create stereogenic centers, leading to enantiomeric and diastereomeric forms. For instance, if a substituent were added to C2, the molecule would become chiral. This is highly relevant in drug development, where many molecules possess multiple stereocenters, and only one specific stereoisomer (out of many possibilities) exhibits the desired therapeutic effect. The principles of stereoselective synthesis and analytical separation honed on simple systems like 3-hexene are directly applicable to these more complex and vital pharmaceutical targets.

Conclusion

The stereoisomerism of 3-hexene provides a clear and fundamentally important illustration of geometric isomerism. The distinct (E) and (Z) isomers, arising from restricted bond rotation, exhibit unique physicochemical properties that are a direct consequence of their three-dimensional structures. Their targeted synthesis from 3-hexyne is a testament to the power of stereocontrolled reactions, while their analytical separation and characterization by GC and NMR spectroscopy highlight the essential techniques used throughout the chemical and pharmaceutical sciences. For researchers and drug development professionals, a firm grasp of these principles is indispensable for the rational design, synthesis, and analysis of stereochemically pure and effective molecular entities.

References

-

Draw all stereoisomers of 3-hexene. Position the groups attached to the double bond (120 degree... - Homework.Study.com. (URL: [Link])

-

the order of stability of n hexane, cis 3 hexane, trans 3 hexane | Filo. (URL: [Link])

-

Which compounds exhibit geometric isomerism? Draw and name the two isomers in each case: (b) 3-hexene - Brainly. (URL: [Link])

-

the order of stability of n hexane, cis 3 hexane, trans 3 hexane - Brainly.in. (URL: [Link])

-

For geometric isomers of 3hexene A MP is high and dipole class 12 chemistry CBSE. (URL: [Link])

-

Cis-Trans (Z-E) Stability - YouTube. (URL: [Link])

-

7.5: Cis-Trans Isomerism in Alkenes - Chemistry LibreTexts. (URL: [Link])

-

[Chemistry] Outline the synthesis of (Z)-3-hexene from 3-hexyne. Also, show appropriate reagents an - YouTube. (URL: [Link])

-

Ring Conformations - MSU chemistry. (URL: [Link])

-

Alkene - Wikipedia. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. the order of stability of n hexane, cis 3 hexane, trans 3 hexane | Filo [askfilo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. brainly.in [brainly.in]

- 10. For geometric isomers of 3hexene A MP is high and dipole class 12 chemistry CBSE [vedantu.com]

- 11. brainly.com [brainly.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

thermodynamic stability of trans-3-Hexene vs cis-3-Hexene

An In-depth Technical Guide to the Thermodynamic Stability of trans-3-Hexene versus cis-3-Hexene

Introduction

In the landscape of organic chemistry, the spatial arrangement of atoms within a molecule can dictate its physical properties, reactivity, and ultimate utility. Geometric isomerism, a form of stereoisomerism, is a foundational concept that exemplifies this principle. Arising from restricted rotation around a double bond, it gives rise to distinct molecules with the same connectivity but different orientations in three-dimensional space.[1] The 3-hexene system (C₆H₁₂), with its central carbon-carbon double bond, serves as a classic model for exploring the energetic consequences of this isomerism.[1][2] It exists as two geometric isomers: cis-3-hexene, where the ethyl substituent groups are on the same side of the double bond, and this compound, where they are on opposite sides.[3]

This technical guide provides a comprehensive analysis of the core principles governing the thermodynamic stability of these two isomers. For researchers, scientists, and professionals in drug development, a deep understanding of isomeric stability is not merely academic; it is a critical factor that influences reaction outcomes, product purity, and the biological efficacy of molecules. We will dissect the theoretical underpinnings of stability, detail the experimental methodologies used for its quantification, and discuss the practical implications of these thermodynamic differences.

Theoretical Framework: The Drivers of Isomeric Stability

The observed difference in stability between cis- and this compound is not arbitrary but is governed by fundamental principles of molecular energetics. The primary contributing factor is steric hindrance, with electronic effects such as hyperconjugation also playing a role.

The Dominant Role of Steric Hindrance

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms or groups are forced into close proximity, occupying the same volume of space.[4] This leads to an increase in the molecule's potential energy, thereby decreasing its stability.[5]

-

cis-3-Hexene: In the cis configuration, the two bulky ethyl groups are positioned on the same side of the rigid double bond.[3] This forces them into a spatially crowded arrangement, leading to significant van der Waals repulsion and torsional strain.[5] This destabilizing interaction raises the overall energy of the molecule.

-

This compound: Conversely, the trans isomer arranges the two ethyl groups on opposite sides of the double bond.[6] This configuration maximizes the distance between them, minimizing steric clash and resulting in a lower potential energy state.[7][8] Consequently, this compound is the more thermodynamically stable isomer.[1]

The logical relationship between isomer geometry and steric strain is visualized below.

Caption: Steric hindrance in cis vs. trans isomers.

Electronic Effects: Hyperconjugation

Hyperconjugation is a stabilizing electronic effect that involves the delocalization of electrons from an adjacent filled sigma (σ) orbital (typically C-H or C-C) into an empty or partially filled pi (π*) anti-bonding orbital of the double bond.[9][10] The more alkyl substituents attached to the double bond, the greater the opportunity for hyperconjugation and the more stable the alkene.[11][12][13]

Both cis- and this compound are disubstituted alkenes and possess the same number of α-hydrogens available for hyperconjugation. Therefore, the stabilizing contribution from this effect is expected to be similar for both isomers. However, the steric strain in the cis isomer can cause slight distortions in bond angles, which may lead to less optimal orbital overlap and a minor reduction in the stabilizing effect of hyperconjugation compared to the strain-free trans isomer.[9][14]

Caption: The stabilizing effect of hyperconjugation.

Experimental Quantification of Stability

Theoretical principles predict that this compound is more stable, but this difference must be quantified experimentally. The primary methods involve measuring the heat released during a reaction where both isomers yield a common product. A more stable, lower-energy starting material will release less heat.[15]

Heat of Hydrogenation (ΔH°hydrog)

Catalytic hydrogenation is a precise method for determining the relative stabilities of alkenes.[16] In this reaction, both cis- and this compound react with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Pd) to produce the same saturated alkane: n-hexane.[16]

The difference in their heats of hydrogenation (ΔH°hydrog) directly corresponds to the difference in their initial potential energies. The more stable isomer will have a less exothermic (less negative) heat of hydrogenation.[15][17][18]

Experimental Protocol: Catalytic Hydrogenation via Calorimetry

-

Calorimeter Calibration:

-

The heat capacity (Ccal) of the calorimeter must be determined first. This is achieved by introducing a known amount of electrical energy through a heating element and measuring the corresponding temperature rise (ΔT).

-

Causality: This step is critical to account for the heat absorbed by the instrument itself, ensuring that the measured temperature change accurately reflects the heat of the chemical reaction alone.[19]

-

-

Sample Preparation:

-

A precise, known mass of the alkene isomer (cis- or this compound) is weighed and dissolved in a suitable solvent (e.g., ethanol).

-

A catalytic amount of a hydrogenation catalyst (e.g., platinum(IV) oxide) is added.

-

-

Reaction Execution:

-

The solution is placed in the reaction vessel of the calorimeter, which is then sealed and purged with hydrogen gas.

-

The system is allowed to reach thermal equilibrium, and the initial temperature (Tinitial) is recorded.

-

The reaction is initiated by vigorous stirring to ensure contact between the alkene, catalyst, and dissolved hydrogen.

-

-

Data Acquisition:

-

The temperature is monitored continuously. The hydrogenation reaction is exothermic, causing the temperature to rise until all the alkene is consumed.

-

The final, stable temperature (Tfinal) is recorded. The temperature change is ΔT = Tfinal - Tinitial.

-

-

Calculation:

-

The heat released by the reaction (qrxn) is calculated using the formula: qrxn = - (Ccal * ΔT).

-

The molar enthalpy of hydrogenation (ΔH°hydrog) is then determined by dividing qrxn by the number of moles of the alkene used.

-

The procedure is repeated for the other isomer under identical conditions.

-

Caption: Experimental workflow for catalytic hydrogenation.

Heat of Combustion (ΔH°comb) and Enthalpy of Formation (ΔH°f)

Bomb calorimetry measures the heat released during complete combustion of a substance in a high-pressure oxygen atmosphere.[20][21] While both isomers combust to CO₂ and H₂O, the less stable isomer releases more energy. This data is fundamental for calculating the standard enthalpy of formation (ΔH°f), a direct measure of a compound's intrinsic stability. A more negative (or less positive) ΔH°f indicates greater stability.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation:

-

A precisely weighed pellet (approx. 1 gram) of the liquid sample is prepared. Liquid samples like 3-hexene are often encapsulated in combustible gelatin capsules.

-

The sample is placed in a crucible within the "bomb" vessel.

-

-

Bomb Assembly:

-

A fuse wire of known combustion energy is attached to the electrodes, dipping into or touching the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Causality: High-pressure oxygen ensures complete and rapid combustion, preventing the formation of side products that would invalidate the energy measurement.

-

-

Calorimeter Setup:

-

The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container.

-

The system is stirred to reach thermal equilibrium, and the initial temperature (Tinitial) is recorded with high precision.

-

-

Ignition and Data Collection:

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the surrounding water is recorded at regular intervals until a maximum temperature (Tfinal) is reached and begins to cool.

-

-

Corrections and Calculations:

-

The observed temperature change (ΔT) is corrected for heat exchange with the surroundings.

-

The total heat evolved (qtotal) is calculated from ΔT and the predetermined heat capacity of the calorimeter system.

-

Corrections are made for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation from residual N₂).

-

The heat of combustion at constant volume (ΔEcomb) is calculated, which is then converted to the enthalpy of combustion (ΔH°comb).

-

Finally, Hess's Law is used with the known enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation (ΔH°f) of the isomer.

-

Data Synthesis and Interpretation

The experimental data consistently confirms the theoretical predictions. This compound is thermodynamically more stable than its cis counterpart.

Table 1: Thermodynamic Properties of 3-Hexene Isomers

| Property | cis-3-Hexene ((Z)-3-Hexene) | This compound ((E)-3-Hexene) | Source(s) |

|---|---|---|---|

| Formula | C₆H₁₂ | C₆H₁₂ | [22][23] |

| Molecular Weight | 84.16 g/mol | 84.16 g/mol | [22][23] |

| Standard Enthalpy of Formation (liquid, ΔH°f, liq) | -78.07 ± 0.84 kJ/mol | -82.13 ± 0.84 kJ/mol | [22][23] |

| Standard Enthalpy of Formation (gas, ΔH°f, gas) | -46.87 kJ/mol (calculated) | -50.63 kJ/mol (calculated) | [22][23] |

| Enthalpy of Hydrogenation (ΔH°hydrog) | -118.8 ± 0.4 kJ/mol | -114.7 ± 0.4 kJ/mol |[24] |

Note: Gas phase enthalpy of formation values are computed from liquid phase data and enthalpy of vaporization.[22][23]

The data in Table 1 is unequivocal. The standard enthalpy of formation for this compound is approximately 4 kJ/mol more negative than for cis-3-hexene, indicating it is about 4 kJ/mol more stable.[22][23] This is further validated by the heat of hydrogenation data, where the cis isomer releases about 4.1 kJ/mol more energy than the trans isomer upon conversion to n-hexane.[24] This energy difference is a direct quantification of the steric strain present in the cis isomer.

The relative energy levels can be visualized in a Gibbs free energy diagram.

Caption: Energy diagram for the hydrogenation of 3-hexene isomers.

Implications in Research and Development

The seemingly small energy difference between these isomers has profound practical consequences:

-

Chemical Synthesis: In elimination reactions designed to produce alkenes, the product distribution is often governed by thermodynamic stability (Zaitsev's rule).[25] Reactions that proceed under thermodynamic control will preferentially yield the more stable trans isomer. To selectively synthesize the less stable cis isomer, kinetic control or specialized reagents are required.

-

Drug Development: The three-dimensional structure of a molecule is paramount for its interaction with biological targets like enzymes and receptors.[4] A change from a trans to a cis configuration can drastically alter the shape of a molecule, potentially abolishing its intended biological activity or causing it to bind to unintended targets, leading to off-target effects. Therefore, controlling and verifying the stereochemistry of drug candidates is a critical step in development.

-

Process Chemistry and Manufacturing: In large-scale industrial synthesis, maximizing the yield of the desired isomer is crucial for economic viability. Processes are often optimized to favor the formation of the most stable, and therefore lowest energy, product isomer. This minimizes the need for costly and complex downstream purification steps to separate unwanted isomers.

Conclusion

The thermodynamic stability of this compound is demonstrably greater than that of its cis-3-hexene counterpart. This stability is rooted primarily in the minimization of steric hindrance, a principle that places the bulky ethyl substituent groups on opposite sides of the carbon-carbon double bond to reduce repulsive interactions. This energetic difference, approximately 4.1 kJ/mol, is not merely a theoretical curiosity but is a quantifiable value confirmed through experimental techniques such as catalytic hydrogenation and bomb calorimetry. For professionals in the chemical and pharmaceutical sciences, this fundamental concept is a cornerstone of rational design, influencing everything from reaction planning and catalyst selection to the ultimate biological function of complex molecules.

References

-